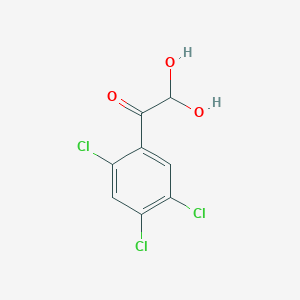
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is an organic compound with significant interest in various scientific fields It is characterized by the presence of two hydroxyl groups and a trichlorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one typically involves the reaction of 2,4,5-trichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a strong base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of a hydroxylating agent to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trichlorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Similar in structure but with trifluoromethyl groups instead of hydroxyl groups.
2,2,2-Trichloro-1-(3,4,5-trichlorophenyl)ethanone: Contains trichloromethyl groups instead of hydroxyl groups.
Uniqueness
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where hydroxyl functionality is crucial.
Properties
Molecular Formula |
C8H5Cl3O3 |
|---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(2,4,5-trichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,8,13-14H |
InChI Key |
ABFZUCSXONSQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















